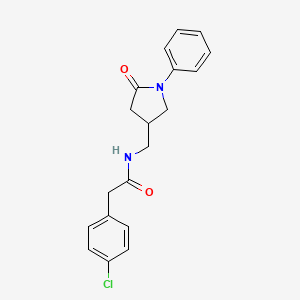

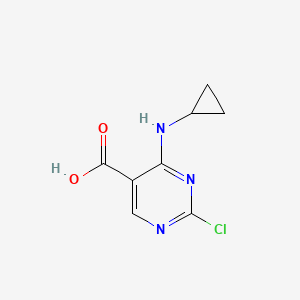

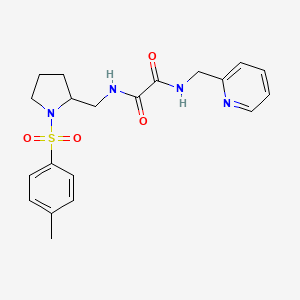

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a compound that contains an indole nucleus, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . For instance, a series of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione and 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivatives have been synthesized .

Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA), a similar compound, was scanned using molecular dynamics at a semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level, 14 conformers of lowest energy were obtained .

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, 5-Methoxy-3-indoleacetic acid has been used as a reactant for the preparation of aryloxybenzothiazoles as inhibitors of NO production, transcription inhibitors of novel Gli1 as antitumor agents, and indole derivatives as NR2B/NMDA receptor antagonists .

Physical And Chemical Properties Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Applications De Recherche Scientifique

Fluorescence Properties and Sensing Applications

- A derivative of this compound has been synthesized and characterized for its fluorescence properties, particularly for the selective determination of Co2+ ions. It exhibits better fluorescent quenching effects on Co2+ than other metal ions tested, indicating its potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Synthesis of Derivatives for Inhibitor Research

- The compound has been used in the microwave-assisted synthesis of novel derivatives as potential GSK-3 inhibitors. These derivatives are created through condensation reactions, indicating the compound's role in the synthesis of potentially significant biological inhibitors (S. Kamila & E. Biehl, 2012).

Anticancer and Antiangiogenic Properties

- Novel derivatives of this compound have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in a mouse model, suggesting its applications in anticancer therapy (S. Chandrappa et al., 2010).

Role in Aldose Reductase Inhibition

- (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the compound, have been studied for their role as aldose reductase inhibitors, showing potent inhibitory action. This suggests potential applications in clinical practices, similar to the use of the aldose reductase inhibitor epalrestat (Marta Kučerová-Chlupáčová et al., 2020).

Antibacterial and Antifungal Activities

- Synthesized derivatives of this compound have shown strong antibacterial and antifungal activities, suggesting their potential as lead compounds in the development of new antimicrobial agents (V. Horishny et al., 2022).

Application in Photovoltaic Compounds

- The compound has been used in the design of triazatruxene-based novel donor materials with promising optoelectronic properties for organic solar cells, indicating its utility in modern hi-tech applications (M. U. Khan et al., 2019).

Safety and Hazards

The safety data sheet for 2-(1H-indol-3-yl)acetic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

The compound is likely involved in the indole-3-pyruvic acid (IPyA) pathway of Indole-3-acetic acid (IAA) biosynthesis . This pathway, which has been studied in detail in Enterobacter cloacae and Bacillus amyloliquefaciens FZB42, involves the conversion of L-tryptophan into IAA via IPyA and indole-3-acetaldehyde .

Result of Action

It is known that indole derivatives can have various biological effects, including the treatment of cancer cells and microbes .

Propriétés

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12(18)7-16-13(19)11(21-14(16)20)5-8-6-15-10-4-2-1-3-9(8)10/h1-6,19H,7H2,(H,17,18)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAKIGGEFKLHPE-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CC(=O)O)O)C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CC(=O)O)O)/C=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-(Azepan-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2450843.png)

![N-ethyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2450847.png)

![9-(3-Bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2450850.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)

![Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)